molecular formula C11H12ClN5 B2932090 6-(chloromethyl)-N-methyl-N-phenyl-1,3,5-triazine-2,4-diamine CAS No. 696621-14-4

6-(chloromethyl)-N-methyl-N-phenyl-1,3,5-triazine-2,4-diamine

Cat. No.: B2932090
CAS No.: 696621-14-4
M. Wt: 249.7
InChI Key: RWVCNFFTPYJGEO-UHFFFAOYSA-N
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Description

6-(chloromethyl)-N-methyl-N-phenyl-1,3,5-triazine-2,4-diamine is a chemical compound characterized by its triazine ring structure, which includes a chloromethyl group and two amine groups substituted with methyl and phenyl groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from cyanuric chloride and aniline derivatives. The general synthetic route involves:

  • Reacting cyanuric chloride with aniline to form a triazine derivative.

  • Introducing a chloromethyl group through chloromethylation.

  • Substituting the remaining positions with methyl and phenyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the chloromethyl group.

  • Reduction: Reduction reactions can be performed to modify the functional groups.

  • Substitution: Substitution reactions are common, especially at the chloromethyl and amine positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Reagents such as alkyl halides and amines are used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of chloromethyl derivatives and other oxidized products.

  • Reduction: Reduced forms of the compound with modified functional groups.

  • Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The amine groups can form hydrogen bonds and ionic interactions, influencing the compound's binding affinity and activity.

Comparison with Similar Compounds

  • 2,4-Dichloro-6-(trifluoromethyl)pyrimidine

  • 2,4,6-Trichloro-1,3,5-triazine

  • 2,4,6-Triamino-1,3,5-triazine

Properties

IUPAC Name

6-(chloromethyl)-2-N-methyl-2-N-phenyl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN5/c1-17(8-5-3-2-4-6-8)11-15-9(7-12)14-10(13)16-11/h2-6H,7H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVCNFFTPYJGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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